2-Bromohippuric acid
Overview
Description
2-Bromohippuric acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Hippurates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiochemical Applications : Wilbur and Svitra (1984) investigated the use of an aryltrimethylsilane intermediate for obtaining p-[77Br]bromohippuric acid. This method could be applicable to the shorter-lived radionuclides of bromine, indicating potential use in radiochemical syntheses (Wilbur & Svitra, 1984).
Chemical Biology and Enzyme Studies : Orlov YuN et al. (1994) studied bromoacetyl-p-aminohippuric acid as an affinity probe for the organic anion transport system in rat kidney. They found it could irreversibly inhibit p-aminohippurate uptake, highlighting its application in studying kidney transport systems (Orlov YuN, Zherebtsova, & Kazbekov, 1994).
Synthetic Chemistry Applications : The work of Mustaklem and Ache (1979) on the preparation of carrier-free radiobrominated hippuric acid using the “CF3 80mBr-gas exposure melt” method, demonstrates its application in synthetic chemistry, especially in the creation of radiolabeled compounds for research purposes (Mustaklem & Ache, 1979).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromohexanoic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage . While this does not directly apply to 2-Bromohippuric acid, it’s important to handle all chemical compounds with care.
Mechanism of Action
Target of Action
2-Bromohippuric acid, also known as [(2-bromobenzoyl)amino]acetic acid, is a complex compound with a specific target of action. It targets the DHHC (Asp-His-His-Cys) protein palmitoyltransferase . This enzyme plays a crucial role in the palmitoylation process, a critical post-translational modification that affects the function and localization of proteins .
Mode of Action
The compound acts as an inhibitor of palmitoylation . Palmitoylation is a reversible process that involves the addition of a palmitoyl group to a protein. By inhibiting this process, this compound can alter the function of proteins, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can inhibit the palmitoylation of gsdme-c during pyroptosis . Pyroptosis is a form of programmed cell death that plays a crucial role in immune responses. By inhibiting this process, this compound can potentially influence immune responses .
Result of Action
The inhibition of palmitoylation by this compound can lead to changes in the function and localization of proteins, which can ultimately affect various cellular processes . For instance, it can inhibit the BAK/BAX-Caspase 3-GSDME pathway-mediated pyroptosis , potentially influencing immune responses.
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCGQCONGSANIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231205 | |
Record name | 2-Bromohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81568-83-4 | |
Record name | 2-Bromohippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.